(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine
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Overview
Description
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is a chiral phosphine ligand with the molecular formula C20H20NP. It is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis. The compound is characterized by its ability to coordinate with metal atoms, making it a valuable component in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine typically involves the reaction of (S)-1-(2-(diphenylphosphino)phenyl)ethylamine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine involves its ability to coordinate with metal atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-(Diphenylphosphino)phenyl)ethylamine
- (1R,2R)-2-(Diphenylphosphino)cyclohexylamine
- 2-(Diphenylphosphino)ethylamine
- 2-(Diphenylphosphino)benzaldehyde
Uniqueness
(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is unique due to its chiral nature and the presence of both phosphine and dimethylamine groups. This combination allows it to form highly stable and selective complexes with metal atoms, making it particularly valuable in asymmetric catalysis and enantioselective synthesis .
Properties
Molecular Formula |
C22H24NP |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
InChI Key |
YFZVAVWYZTWAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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